1-((1-acetylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
The compound “1-((1-acetylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . The acetyl group attached to the piperidine ring could potentially increase the lipophilicity of the molecule, which may enhance its ability to cross biological membranes .
Molecular Structure Analysis
The molecule contains a piperidine ring, a triazole ring, and an aldehyde group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The aldehyde group consists of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other compounds present.Scientific Research Applications
Synthetic Routes and Characterization
The synthesis of triazole derivatives often involves strategies like the Vilsmeier–Haack reaction approach, which is notable for forming compounds with potential antimicrobial activities. For example, Bhat et al. (2016) synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds via this method, demonstrating the versatility of triazole synthesis in yielding compounds with significant biological activities Bhat et al., 2016.
Antimicrobial and Antioxidant Activities
Triazole derivatives have been explored for their potential antimicrobial and antioxidant properties. The synthesized triazole compounds often exhibit broad-spectrum antimicrobial activities against various bacterial and fungal strains. For instance, Swamy et al. (2019) investigated the antimicrobial activity of (E)-2-[(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones, finding moderate to good activity against several organisms Swamy et al., 2019.
Future Directions
The development of new piperidine derivatives is an active area of research, given their importance in the pharmaceutical industry . This compound, with its combination of a piperidine ring, a triazole ring, and an aldehyde group, could potentially be of interest in the development of new pharmaceuticals.
Properties
IUPAC Name |
1-[(1-acetylpiperidin-3-yl)methyl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-9(17)14-4-2-3-10(5-14)6-15-7-11(8-16)12-13-15/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGWIDQQBZFPSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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